molecular formula C13H17ClO2 B8453473 4-(Benzyloxy)-2-(2-chloroethyl)tetrahydrofuran

4-(Benzyloxy)-2-(2-chloroethyl)tetrahydrofuran

Cat. No. B8453473
M. Wt: 240.72 g/mol
InChI Key: SEVUHCLLQOCWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-2-(2-chloroethyl)tetrahydrofuran is a useful research compound. Its molecular formula is C13H17ClO2 and its molecular weight is 240.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-2-(2-chloroethyl)tetrahydrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2-(2-chloroethyl)tetrahydrofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Benzyloxy)-2-(2-chloroethyl)tetrahydrofuran

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

2-(2-chloroethyl)-4-phenylmethoxyoxolane

InChI

InChI=1S/C13H17ClO2/c14-7-6-12-8-13(10-16-12)15-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

SEVUHCLLQOCWIE-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1CCCl)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold stirred solution of oxalyl chloride (1.005 mL, 11.48 mmol) in CH2Cl2 (30 mL) was added DMF (0.914 mL, 11.80 mmol), dropwise, over 10 min. The ice bath was removed and the white slurry stirred for 30 min at room temperature. The reaction was cooled to 0° C. in an ice bath and a solution of 2-(4-(benzyloxy)tetrahydrofuran-2-yl)ethanol (2.3847 g, 10.73 mmol) in CH2Cl2 (30 mL) was rapidly added via cannula. The resulting clear yellow solution was stirred for 2 h at room temperature and 3 h at reflux. After cooling to room temperature the mixture was concentrated and the resulting yellow residue taken up in Et2O (100 mL), washed with water (3×50 mL) followed by brine (25 mL), then dried (MgSO4), filtered and concentrated to give a colorless liquid. Flash column chromatography on a silica gel column using 9:1 hexane/ethyl acetate provided 4-(benzyloxy)-2-(2-chloroethyl)tetrahydrofuran (2.47 g, 10.26 mmol, 96% yield) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ: 7.27-7.37 (5 H, m), 4.48 (1.6 H, s), 4.41 (0.4 H, s), 4.17-4.23 (1 H, m), 3.96-4.11 (2 H, m), 3.72 (0.8 H, dd, J=10.1, 4.9 Hz), 3.59-3.70 (2.2 H, m), 2.30 (0.8 H, dt, J=13.4, 7.0 Hz), 2.09-2.25 (1.2 H, m), 1.89-2.01 (1 H, m), 1.69-1.74 (0.8 H, m), 1.57-1.64 (0.2 H, m). LCMS (M+H) calcd for C13H18ClO3: 241.1; found: 241.05.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.005 mL
Type
reactant
Reaction Step One
Name
Quantity
0.914 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
2-(4-(benzyloxy)tetrahydrofuran-2-yl)ethanol
Quantity
2.3847 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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